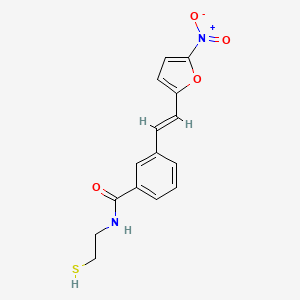![molecular formula C8H8ClN3PdS B12884680 Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride is a coordination compound that features a palladium ion coordinated with a pyridine-derived ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride typically involves the reaction of palladium chloride with pyridine-2-carbaldehyde and thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may yield palladium(0) complexes. Substitution reactions can result in a variety of palladium complexes with different ligands .
科学的研究の応用
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Stille reactions).
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to explore its potential biological activities, including its use as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride involves the coordination of the palladium ion with the pyridine-derived ligand. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
類似化合物との比較
Similar Compounds
- Palladium(2+),N’-[(E)-pyridin-2-ylmethylideneamino]carbamimidothioate,chloride
- Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,bromide
- Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,iodide
Uniqueness
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in catalytic processes, making it valuable for specific applications .
特性
分子式 |
C8H8ClN3PdS |
|---|---|
分子量 |
320.11 g/mol |
IUPAC名 |
chloropalladium(1+);(1E)-1-[(E)-pyridin-2-ylmethylidenehydrazinylidene]-1-sulfidoethane |
InChI |
InChI=1S/C8H9N3S.ClH.Pd/c1-7(12)11-10-6-8-4-2-3-5-9-8;;/h2-6H,1H3,(H,11,12);1H;/q;;+2/p-2/b10-6+;; |
InChIキー |
QDVAVXDSJVXUBO-DOLBFOAYSA-L |
異性体SMILES |
C/C(=N\N=C\C1=CC=CC=N1)/[S-].Cl[Pd+] |
正規SMILES |
CC(=NN=CC1=CC=CC=N1)[S-].Cl[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


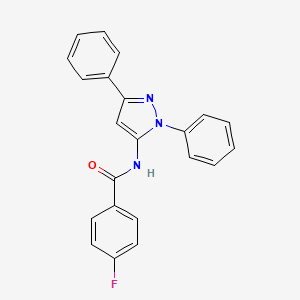
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
![5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one](/img/structure/B12884610.png)

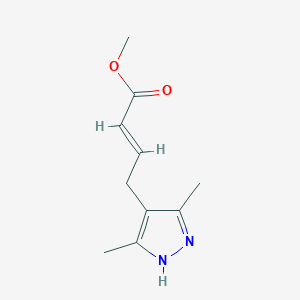

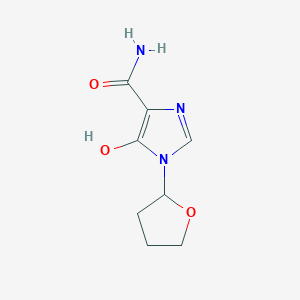
![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
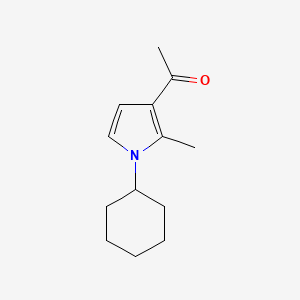
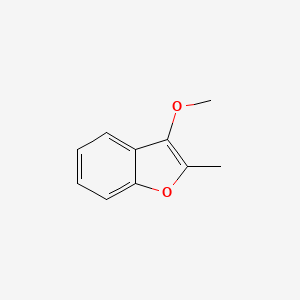
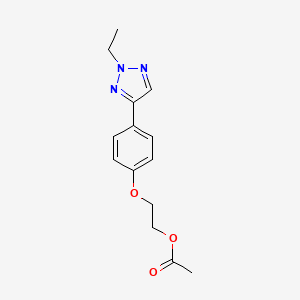
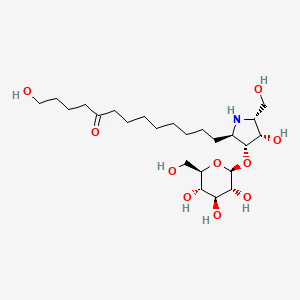
![[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B12884686.png)
